1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone

Description

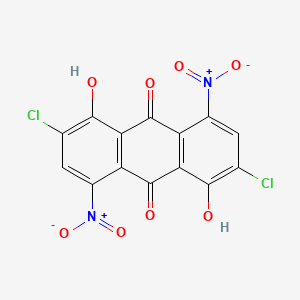

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone (CAS 128-91-6) is a halogenated and nitrated anthraquinone derivative with the molecular formula C₁₄H₆Cl₂N₂O₈ and a molecular weight of 330.21 g/mol . Structurally, it features hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) substituents at the 1,5-, 2,6-, and 4,8-positions of the anthraquinone backbone, respectively (Figure 1). This arrangement creates a planar, conjugated system with strong electron-withdrawing effects, influencing its reactivity and spectral properties.

Synthesis: The compound is typically synthesized via sequential nitration and chlorination of anthraquinone derivatives. For instance, describes a related synthesis where 1,4-dihydroxyanthraquinone is treated with concentrated nitric acid to introduce nitro groups, followed by halogenation steps .

Applications: It serves as a precursor for dyes (e.g., Disperse Blue derivatives) and catalysts in dehydrosulfurization processes . Its hazardous nature (listed in chemical safety databases) necessitates careful handling .

Properties

CAS No. |

6883-99-4 |

|---|---|

Molecular Formula |

C14H4Cl2N2O8 |

Molecular Weight |

399.1 g/mol |

IUPAC Name |

2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H |

InChI Key |

TXYTTXSUKPOZPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chlorination of Nitroanthraquinones

A well-documented method for chlorination of nitro-substituted anthraquinones involves the reaction of 1,5-dinitroanthraquinone with elemental chlorine in the presence of liquid phthalic anhydride as a solvent and reaction medium. This process is described in detail in patent GB1574676A and is adaptable for related derivatives.

- Reaction conditions:

- Temperature: 170–260 °C (preferably 200–250 °C).

- Chlorine gas is bubbled through a melt of 1,5-dinitroanthraquinone and at least 50% by weight phthalic anhydride.

- Reaction time varies depending on scale and chlorine flow, monitored by disappearance of nitro groups (e.g., via thin-layer chromatography).

- Mechanism: Chlorine substitutes nitro groups or hydrogen atoms at activated positions, facilitated by the high temperature and solvent environment.

- Work-up: After reaction completion, excess chlorine is purged with inert gas, phthalic anhydride is removed by vacuum distillation or hot water extraction, and the chlorinated anthraquinone is isolated.

Chlorination of Hydroxylated Nitroanthraquinones

For the 1,5-dihydroxy-4,8-dinitroanthraquinone substrate, chlorination at the 2 and 6 positions can be achieved by similar chlorination methods, although the presence of hydroxyl groups may require optimization of reaction parameters to prevent side reactions such as hydroxyl substitution or oxidation.

- Alternative chlorinating agents such as sulfuryl chloride or thionyl chloride under controlled conditions may be employed.

- Catalysts or Lewis acids might be used to enhance regioselectivity.

Alternative Synthetic Approaches and Functionalization Techniques

Research literature on anthraquinone derivatives also highlights alternative synthetic routes and functionalization methods that can be adapted for this compound:

- Nucleophilic substitution on halogenated anthraquinones followed by cyclization reactions can yield functionalized anthraquinones with nitro and hydroxyl groups in desired positions.

- Lewis acid-catalyzed glycosylation and annulation reactions provide routes to complex anthraquinone derivatives and could be modified for selective substitution patterns.

- Stepwise introduction of substituents: Starting from anthraquinone, selective chlorination followed by hydroxylation and nitration can be explored, although controlling regioselectivity is more complex.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The use of phthalic anhydride as a liquid medium in chlorination reactions significantly improves the yield and handling of the reaction mixture, allowing better temperature control and stirring, leading to high purity of chloroanthraquinones.

- The presence of hydroxyl groups influences the electronic properties of the anthraquinone ring, affecting the regioselectivity and rate of nitration and chlorination steps.

- The nitro groups at 4 and 8 positions increase the electrophilicity of the ring, facilitating substitution at 2 and 6 positions by chlorine.

- Analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and spectroscopic methods (NMR, IR) are essential for monitoring reaction progress and confirming substitution patterns.

- The final compound exhibits solubility in organic solvents like benzene and dimethylformamide, consistent with the presence of polar nitro and hydroxyl groups and halogen substituents.

Chemical Reactions Analysis

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: Nitro and chloro substituents in the title compound lower electron density, making it less soluble in polar solvents compared to amino-substituted analogs .

- Symmetry effects: Chloro groups at 2,6-positions (title compound) vs. 5,8-positions (5,8-Dichloro-1,4-dihydroxyanthraquinone) alter intermolecular interactions and crystal packing .

- Fluorine substitution: In 1,4-Difluoro-5,8-dihydroxyanthraquinone, fluorine's small size and high electronegativity improve thermal stability but reduce reactivity compared to chloro/nitro groups .

Physical and Chemical Properties

Functional Implications :

- Catalytic Use: The title compound's nitro groups facilitate electron transfer in dehydrosulfurization catalysts, outperforming amino- or fluoro-substituted analogs .

- Dye Applications: Amino derivatives (e.g., Disperse Blue 56) exhibit brighter hues due to auxochromic effects, whereas nitro-substituted compounds provide darker shades .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The synthesis typically involves sequential nitration and halogenation of anthraquinone derivatives. Key steps include:

- Nitration : Controlled introduction of nitro groups at positions 4 and 8 under acidic conditions (e.g., HNO₃/H₂SO₄ at 40–60°C) .

- Halogenation : Chlorination using Cl₂ or SO₂Cl₂ in dichloromethane, with careful monitoring to avoid over-substitution .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents can improve yields. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters from crystallographic studies include:

| Parameter | Value (Å) |

|---|---|

| a | 5.9596 |

| b | 11.3897 |

| c | 9.8667 |

| β | 93.519° |

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Hydrogen bonding and nitro-group orientations are critical for reactivity analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature, away from ignition sources. Avoid exposure to humidity to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do the electronic properties of the nitro and chloro substituents influence the compound’s reactivity in photopolymerization?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Nitro groups act as electron-withdrawing moieties, stabilizing radical intermediates during photopolymerization .

- Experimental Validation : Use UV-Vis spectroscopy to track absorption shifts (e.g., λmax ~450 nm for quinoid structures) and ESR to detect free radicals under UV irradiation .

Q. What strategies can resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Comparative Analysis : Replicate procedures while varying parameters (e.g., nitration time, catalyst load). Use Design of Experiments (DoE) to identify critical factors.

- By-Product Identification : Employ LC-MS to detect intermediates (e.g., mono-nitro derivatives) or degradation products. Adjust quenching steps (e.g., rapid cooling vs. gradual) to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies elucidate its antineoplastic mechanisms?

- Methodological Answer :

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with analogs lacking chloro or nitro groups .

- Molecular Docking : Simulate interactions with DNA topoisomerase II using AutoDock Vina. The chloro groups may intercalate into DNA grooves, while nitro groups stabilize enzyme adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.